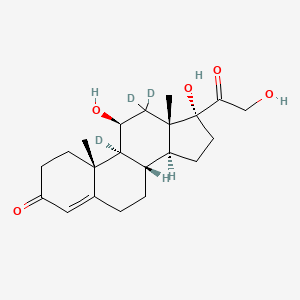

Hydrocortisone-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C21H30O5 |

|---|---|

Molekulargewicht |

365.5 g/mol |

IUPAC-Name |

(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i10D2,18D |

InChI-Schlüssel |

JYGXADMDTFJGBT-GNVNMZRRSA-N |

Isomerische SMILES |

[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@@H]2O)([2H])[2H])C)(C(=O)CO)O |

Kanonische SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of Hydrocortisone-d3 in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Hydrocortisone-d3 in scientific research. Primarily utilized as a stable isotope-labeled internal standard, this compound is indispensable for the accurate quantification of hydrocortisone (B1673445) (cortisol) in complex biological matrices. Its use significantly enhances the reliability and precision of analytical methods, particularly in the fields of clinical diagnostics, pharmacology, and endocrinology. This guide will delve into the core principles of its application, present detailed experimental protocols, and summarize key quantitative data to facilitate its integration into research workflows.

Core Application: Internal Standard in Mass Spectrometry

This compound is most commonly employed as an internal standard in analytical methodologies that use mass spectrometry (MS) for detection, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] The fundamental principle behind its use is isotope dilution mass spectrometry. By introducing a known quantity of the deuterated analog into a sample, variations in sample preparation and instrument response can be normalized. This is because this compound is chemically identical to the endogenous hydrocortisone, and thus exhibits the same behavior during extraction, chromatography, and ionization. However, it can be distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

The use of a deuterated internal standard is crucial for overcoming matrix effects, which are a common source of error in the analysis of biological samples like plasma, serum, and urine. It also accounts for any loss of analyte during the sample preparation process.

Quantitative Data for Analytical Methods

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the analysis of hydrocortisone using a deuterated internal standard.

Table 1: Performance Characteristics of LC-MS/MS Methods for Hydrocortisone Quantification

| Parameter | Reported Values | Biological Matrix | Citation |

| Linearity Range | 5 - 500 ng/mL | Synthetic Human Urine | [1][2][3] |

| 2 - 300 ng/mL | Human Urine | [6] | |

| 0.02 - 0.4 mg/mL | Pharmaceutical Preparations | [7] | |

| Limit of Quantitation (LOQ) | 5 ng/mL | Synthetic Human Urine | [1][2][3] |

| 2 ng/mL | Human Urine | [6] | |

| 3.23 x 10⁻² mg/mL | Pharmaceutical Preparations | [7] | |

| Limit of Detection (LOD) | 0.5 ng/mL | Human Urine | [6] |

| 1.07 x 10⁻² mg/mL | Pharmaceutical Preparations | [7] | |

| Interday Precision (%RSD) | 5.0% - 7.2% | Synthetic Human Urine | [1][2] |

| Intraday Precision (%RSD) | 0.19% - 0.55% | Pharmaceutical Preparations | [7] |

| Accuracy/Recovery | 96% - 97% | Synthetic Human Urine | [2] |

| >89% | Human Urine | [8] | |

| 98% - 101% | Pharmaceutical Preparations | [7] |

Table 2: Mass Spectrometric Parameters for Hydrocortisone and its Deuterated Analogs

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Citation |

| Hydrocortisone (Cortisol) | 363.2 | 121.2 | Positive APCI | [3] |

| 363.2 | 121.0 | Positive APCI | [9] | |

| 363 | 121 | Positive ESI | [5] | |

| This compound | 366.2 | 121.2 | Positive APCI | [3] |

| 366 | 121 | Positive ESI | [5] | |

| Hydrocortisone-d4 | 367.2 | 121.2 | Positive APCI | [3] |

| 367 | 121 | Positive ESI | [5] |

APCI: Atmospheric Pressure Chemical Ionization, ESI: Electrospray Ionization

Experimental Protocols

General Workflow for Quantitative Analysis using this compound Internal Standard

The following diagram illustrates a typical workflow for the quantification of hydrocortisone in a biological sample using this compound as an internal standard.

Detailed Methodologies

Sample Preparation (Dilute-and-Shoot)

For some applications with relatively clean matrices like urine, a simple "dilute-and-shoot" method can be employed.[1][2][3]

-

Aliquots of the urine sample are taken.

-

A working solution of this compound in a suitable solvent (e.g., methanol) is added to each sample to a final concentration within the linear range of the assay.

-

The samples are diluted with water or an appropriate buffer.

-

The diluted samples are then directly injected into the LC-MS/MS system.

Sample Preparation (Liquid-Liquid Extraction)

For more complex matrices like plasma or serum, a liquid-liquid extraction is often necessary to remove interfering substances.

-

To a measured volume of plasma, a known amount of this compound internal standard is added.

-

Proteins are precipitated by adding a solvent such as acetonitrile. The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube.

-

A water-immiscible organic solvent (e.g., ethyl acetate) is added to the supernatant, and the mixture is vortexed to extract the hydrocortisone and its deuterated analog into the organic layer.

-

The organic layer is separated and evaporated to dryness under a stream of nitrogen.

-

The dried extract is reconstituted in the mobile phase for LC-MS/MS analysis.[9]

LC-MS/MS Conditions

-

Chromatography: Reverse-phase chromatography is typically used to separate hydrocortisone from other endogenous compounds. A C18 column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency.[2][10]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer, usually in the positive ion mode with either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1][2][3] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both hydrocortisone and this compound are monitored for high selectivity and sensitivity.[5]

Application in Pharmacokinetic and Metabolism Studies

Beyond its role as an internal standard, deuterated hydrocortisone is also used as a tracer in pharmacokinetic studies to investigate the in vivo metabolism and clearance of cortisol.[11][12][13] By administering a dose of deuterated hydrocortisone and subsequently measuring the ratio of the labeled to unlabeled cortisol and its metabolites in biological fluids over time, researchers can determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion.

For instance, the rate of appearance of this compound from the metabolism of a deuterated precursor can be used to determine the velocity of specific enzymes involved in steroidogenesis, such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).[5]

Hydrocortisone Signaling Pathway

While this compound is primarily an analytical tool, understanding the biological pathways of hydrocortisone is crucial for interpreting the data obtained from its quantification. Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.

Conclusion

This compound is a critical tool in modern biomedical research, enabling the accurate and precise quantification of hydrocortisone in a variety of biological matrices. Its primary application as an internal standard in LC-MS/MS methods has significantly improved the reliability of clinical and research data. Furthermore, its use as a tracer in pharmacokinetic studies provides valuable insights into the metabolism and disposition of this vital steroid hormone. This guide provides the foundational knowledge and practical data necessary for researchers to effectively incorporate this compound into their analytical and experimental workflows.

References

- 1. Quantitative analysis of hydrocortisone in human urine using a high-performance liquid chromatographic-tandem mass spectrometric-atmospheric-pressure chemical ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synnovis.co.uk [synnovis.co.uk]

- 10. ec.bioscientifica.com [ec.bioscientifica.com]

- 11. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic Modeling of Hydrocortisone by Including Protein Binding to Corticosteroid-Binding Globulin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Purity of Hydrocortisone-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Hydrocortisone-d3. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of key workflows and pathways to support research and development in endocrinology, drug metabolism studies, and clinical diagnostics.

Introduction

Hydrocortisone (B1673445), the pharmaceutical form of cortisol, is a glucocorticoid steroid hormone essential in the regulation of metabolism and immune response. Deuterium-labeled hydrocortisone, such as this compound, serves as a critical internal standard for quantitative bioanalysis by mass spectrometry, enabling precise and accurate measurement of endogenous hydrocortisone levels in various biological matrices. This guide outlines the chemical synthesis of this compound and the analytical methodologies for determining its isotopic purity.

Synthesis of this compound

The synthesis of deuterated hydrocortisone typically involves selective deuterium (B1214612) exchange or reduction reactions on a suitable steroid precursor. A common and effective strategy is the reductive deuteration of a cortisone (B1669442) derivative, where deuterium atoms are introduced at specific positions.

Synthetic Pathway Overview

A general pathway for the synthesis of multiply deuterated hydrocortisone (cortisol) involves the use of cortisone as a starting material. The process includes protection of reactive functional groups, followed by hydrogen-deuterium exchange and reductive deuteration, and concluding with deprotection steps.

Caption: Synthetic pathway for Hydrocortisone-d4 from Cortisone.

Experimental Protocol: Synthesis of [9,11,12,12-2H4]cortisol (Hydrocortisone-d4)[1]

This protocol describes a method for preparing cortisol labeled with four deuterium atoms at chemically stable sites.[1]

-

Protection of the C-17 Dihydroxyacetone Side Chain: The C-17 dihydroxyacetone side chain of cortisone is protected, for example, as a bismethylenedioxy (BMD) derivative.

-

Hydrogen-Deuterium Exchange: The protected cortisone is subjected to hydrogen-deuterium exchange using 6.5% sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD).

-

Protection of the C-3 Carbonyl: The C-3 carbonyl group is then protected as a semicarbazone.

-

Reductive Deuteration: Subsequent reductive deuteration at the C-11 position is carried out using sodium borodeuteride (NaBD4).

-

Deprotection and Removal of Exchangeable Deuterium: Exchangeable deuterium atoms are removed under the same exchange-reaction conditions but in a medium of 6.5% sodium hydroxide (B78521) (NaOH) in methanol (MeOH), followed by deprotection to yield the desired [9,11,12,12-2H4]cortisol.

Isotopic Purity Analysis

The determination of isotopic purity is crucial to validate the synthesis and ensure the suitability of the labeled compound as an internal standard. The primary techniques for this analysis are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Workflow

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, and detection by mass spectrometry or NMR.

Caption: General workflow for isotopic purity analysis.

Mass Spectrometry (MS)

Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the most common technique for determining isotopic enrichment.

The following is a representative protocol for the quantitative analysis of this compound in a biological matrix.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of serum, add an internal standard solution.

-

Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate hydrocortisone from other endogenous components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Hydrocortisone: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimize cone voltage and collision energy for each transition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify the isotopic purity. Both 1H NMR and 2H NMR can be utilized. In 1H NMR, the disappearance of a signal corresponding to a proton that has been replaced by deuterium confirms the labeling. In 2H NMR, the presence of a signal at a specific chemical shift indicates the position of the deuterium atom.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and analysis of deuterated hydrocortisone.

Table 1: Isotopic Distribution of Synthesized Deuterated Cortisol

| Labeled Compound | d3 Isotope (%) | d4 Isotope (%) | d5 Isotope (%) | Reference |

| [9,11,12,12-2H4]cortisol | 21.2 | 78.1 | 0.74 | [1] |

Table 2: Performance Characteristics of an LC-MS/MS Method for Hydrocortisone Analysis

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 2.73 nmol/L for cortisol-d3 | [2] |

| Limit of Detection (LOD) | 1.37 nmol/L for cortisol-d3 | [2] |

| Intra-assay Precision (CV) | <15% | [2] |

| Inter-assay Precision (CV) | <15% | [2] |

| Accuracy | ±15% | [2] |

Conclusion

The synthesis of this compound with high isotopic purity is achievable through established chemical methods such as reductive deuteration. The accurate determination of its isotopic enrichment is paramount for its application as an internal standard in quantitative mass spectrometric assays. This guide provides the fundamental protocols and data to aid researchers in the synthesis and quality control of deuterated hydrocortisone for various scientific applications.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Hydrocortisone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated hydrocortisone (B1673445), a critical tool in biomedical research and drug development. The strategic replacement of hydrogen with deuterium (B1214612) atoms provides a stable isotopic label, enabling its use as an internal standard for mass spectrometry-based quantification and as a tracer for metabolic and pharmacokinetic studies without altering its fundamental chemical reactivity.[1] This document details its physicochemical characteristics, synthesis, analytical methodologies, and its role in elucidating biological pathways.

Physicochemical Properties

Deuteration of hydrocortisone results in a predictable increase in its molecular weight, with minimal impact on its other physical and chemical properties. The location and number of deuterium atoms can be tailored to specific research needs. Below is a summary of the key properties for a commonly used isotopologue, Hydrocortisone-d4 (Cortisol-9,11,12,12-d4).

Table 1: Physical and Chemical Properties of Deuterated Hydrocortisone (Hydrocortisone-d4)

| Property | Value | Reference |

| Chemical Name | Cortisol-9,11,12,12-d4 | [2] |

| Synonyms | Deuterated hydrocortisone, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-d4 | [2] |

| Molecular Formula | C₂₁H₂₆D₄O₅ | [2] |

| Molecular Weight | 366.48 g/mol | [2] |

| Melting Point | 211-214 °C | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Isotopic Purity | ≥98 atom % D | [2] |

| Chemical Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO, ethanol, and methanol (B129727).[3] Sparingly soluble in aqueous buffers.[4] | |

| Storage | -20°C | [2] |

Synthesis of Deuterated Hydrocortisone

The synthesis of deuterated hydrocortisone typically involves either hydrogen-deuterium exchange reactions or reductive deuteration of a suitable precursor.[7][8] The choice of method depends on the desired positions and number of deuterium labels.

General Synthetic Strategies

-

Hydrogen-Deuterium Exchange: This method utilizes a deuterated solvent (e.g., D₂O, CH₃OD) in the presence of a base or acid catalyst to exchange labile protons for deuterium atoms. For hydrocortisone, protons adjacent to carbonyl groups are the most susceptible to exchange.[8]

-

Reductive Deuteration: This approach involves the use of a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄), to introduce deuterium atoms during the reduction of a double bond or a carbonyl group in a precursor molecule.[7][9]

Exemplary Experimental Protocol: Synthesis of Cortisol-9,11,12,12-d4

The synthesis of Cortisol-9,11,12,12-d4 can be achieved through a multi-step process involving protection of functional groups, hydrogen-deuterium exchange, and reductive deuteration.[9]

Caption: Synthetic workflow for Cortisol-9,11,12,12-d4.

Protocol:

-

Protection: The C-17 dihydroxyacetone side chain of a cortisone precursor is protected to prevent unwanted side reactions.[9]

-

Hydrogen-Deuterium Exchange: The protected cortisone is treated with a deuterated base, such as sodium deuteroxide (NaOD) in deuterated methanol (MeOD), to facilitate the exchange of protons at positions 9 and 12 with deuterium.[9]

-

Protection of C-3 Carbonyl: The carbonyl group at the C-3 position is then protected, for example, as a semicarbazone.[9]

-

Reductive Deuteration: The 11-keto group is reduced to a hydroxyl group using sodium borodeuteride (NaBD₄), introducing a deuterium atom at the C-11 position.[9]

-

Deprotection: The protecting groups at C-17 and C-3 are removed to yield the final deuterated hydrocortisone.[9]

-

Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity.

Analytical Methodologies

The accurate characterization and quantification of deuterated hydrocortisone are crucial for its application in research. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with a separation technique like HPLC.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the quantitative analysis of deuterated hydrocortisone in biological matrices.[10]

Caption: General workflow for HPLC-MS/MS analysis.

Exemplary Protocol for Quantification in Urine: [10]

-

Sample Preparation:

-

A "dilute-and-shoot" method can be employed for urine samples, where the sample is simply diluted with water before injection.

-

For more complex matrices, protein precipitation or solid-phase extraction (SPE) may be necessary.

-

-

Internal Standard: A known amount of deuterated hydrocortisone (e.g., hydrocortisone-d4) is added to the sample as an internal standard.[10]

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) is common. For example, an isocratic system of 40% 0.003% TFA in water and 60% 0.003% TFA in methanol can be used.[10]

-

Flow Rate: A typical flow rate is around 1 mL/min.[10]

-

Column Temperature: The column is often maintained at a constant temperature, for instance, 45°C.[10]

-

-

Mass Spectrometry Conditions:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. For example, for hydrocortisone-d4, the transition m/z 367.2 -> 121.2 might be monitored, while for unlabeled hydrocortisone, it would be m/z 363.2 -> 121.2.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of deuterated hydrocortisone and for determining the specific sites and extent of deuteration.

-

¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuteration at specific positions.[11]

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, providing information about the chemical environment of the deuterium atoms.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic changes in the signals of carbons directly bonded to deuterium due to the C-D coupling.

Role in Elucidating Biological Pathways

Deuterated hydrocortisone is an invaluable tracer for studying the pharmacokinetics, metabolism, and signaling pathways of endogenous cortisol.[12]

Glucocorticoid Receptor Signaling Pathway

Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and acts as a ligand-dependent transcription factor to regulate gene expression.[13][14][15]

Caption: Simplified glucocorticoid receptor signaling pathway.

By using deuterated hydrocortisone, researchers can distinguish the administered exogenous steroid from the endogenous cortisol pool, allowing for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) properties.[16] This is crucial for understanding how various physiological and pathological conditions affect cortisol kinetics and for the development of new glucocorticoid-based therapies. For example, studies using deuterated hydrocortisone have been instrumental in elucidating the interconversion between cortisol and its inactive metabolite, cortisone, a key step in regulating glucocorticoid activity at the tissue level.[16]

Conclusion

Deuterated hydrocortisone is a powerful and versatile tool in the arsenal (B13267) of researchers and drug developers. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methodologies, enable its effective use in a wide range of applications. From serving as a reliable internal standard in quantitative bioanalysis to acting as a sophisticated tracer for probing complex biological pathways, deuterated hydrocortisone continues to be instrumental in advancing our understanding of steroid endocrinology and in the development of safer and more effective therapeutic agents. The data and protocols presented in this guide provide a solid foundation for the successful implementation of deuterated hydrocortisone in various research and development endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Hydrocortisone-9,11,12,12-d4 D 98atom , 98 CP 73565-87-4 [sigmaaldrich.com]

- 3. CORTISOL-9,11,12,12-D4 One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Ultrasound‐Assisted Microcontinuous Process Facilitates the Selective Deuteration of Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Cortisol-9,11,12,12-d4 | 73565-87-4 | 95% by HPLC; 98% atom D [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. studysmarter.co.uk [studysmarter.co.uk]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. Pharmacokinetic studies of cortisol after oral administration of deuterium-labelled cortisol to a normal human subject - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercially Available Hydrocortisone-d3 for Researchers and Drug Development Professionals

Introduction: Hydrocortisone-d3 (Cortisol-d3) is the deuterium-labeled form of Hydrocortisone (B1673445), a glucocorticoid steroid hormone. Its primary application in research and drug development is as an internal standard for quantitative analysis by mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight than the endogenous compound, allowing for its distinct detection and accurate quantification of unlabeled hydrocortisone in various biological matrices. This technical guide provides an overview of commercially available this compound, its key specifications, relevant experimental protocols, and associated signaling pathways.

Commercially Available this compound Suppliers and Specifications

Several chemical suppliers offer this compound for research purposes. The products are typically intended for laboratory use only and not for human or veterinary applications.[2] Key quantitative data from various suppliers are summarized in the table below for easy comparison. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Catalog Number | Purity (LCMS/HPLC) | Isotopic Enrichment/Purity | CAS Number | Molecular Formula | Molecular Weight |

| MedchemExpress | HY-N0583S3 | 98.02% | 98.30% | 115699-92-8 | C₂₁H₂₇D₃O₅ | 365.48 |

| LGC Standards | EF-248-A | 98.42% (242 nm) | 98.6% (d3 = 95.94%) | 115699-92-8 | C₂₁H₂₇D₃O₅ | 365.48 |

| DC Chemicals | - | - | - | 115699-92-8 | C₂₁H₂₇D₃O₅ | 365.48 |

| InvivoChem | V50488 | ≥98% | - | 115699-92-8 | - | - |

Experimental Protocols

The primary use of this compound is as an internal standard in quantitative bioanalysis. Below is a generalized protocol for the determination of hydrocortisone in a biological matrix (e.g., plasma, serum, urine) using LC-MS/MS, adapted from established methodologies.[6][7]

Protocol: Quantitative Analysis of Hydrocortisone in Human Urine using LC-MS/MS

1. Materials and Reagents:

-

Hydrocortisone (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Human urine samples

-

Supported Liquid Extraction (SLE) plate or liquid-liquid extraction solvents

-

LC-MS/MS system with an appropriate column (e.g., HSS-PFP)

2. Standard and Internal Standard Preparation:

-

Prepare stock solutions of hydrocortisone and this compound in methanol.

-

Prepare a series of calibration standards by spiking known concentrations of hydrocortisone into a blank matrix (e.g., synthetic urine).

-

Prepare a working solution of this compound.

3. Sample Preparation:

-

To a known volume of urine sample, calibrator, or quality control sample, add a precise volume of the this compound internal standard working solution.

-

Allow the sample to equilibrate.

-

Perform sample clean-up using either Supported Liquid Extraction (SLE) or liquid-liquid extraction.

-

SLE: Load the sample onto the SLE plate and elute with an appropriate solvent (e.g., ethyl acetate).

-

Liquid-Liquid Extraction: Add an immiscible organic solvent, vortex, centrifuge, and collect the organic layer.

-

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable gradient elution program.

-

Detect and quantify hydrocortisone and this compound using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The specific precursor and product ion transitions should be optimized for the instrument used.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of hydrocortisone to this compound against the concentration of the calibration standards.

-

Determine the concentration of hydrocortisone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Hydrocortisone, as a glucocorticoid, exerts its biological effects primarily through the glucocorticoid receptor (GR). The binding of hydrocortisone to the cytosolic GR triggers a signaling cascade that ultimately modulates gene expression.

Caption: Glucocorticoid Receptor Signaling Pathway.

The following diagram illustrates a typical experimental workflow for the quantitative analysis of an analyte using an internal standard like this compound.

Caption: Quantitative Analysis Workflow with Internal Standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. This compound|CAS 115699-92-8|DC Chemicals [dcchemicals.com]

- 5. This compound I CAS#: 115699-92-8 I deuterium labeled Hydrocortisone I InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. ec.bioscientifica.com [ec.bioscientifica.com]

An In-depth Technical Guide to the Stability and Storage of Hydrocortisone-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Hydrocortisone-d3, a deuterated isotopologue of hydrocortisone (B1673445). Understanding these parameters is critical for ensuring the integrity and accuracy of experimental results in research and development settings. This compound is primarily utilized as an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes allows it to serve as a tracer for quantification in drug development.[1]

Stability Profile of this compound

The chemical stability of this compound is comparable to that of unlabeled hydrocortisone under standard storage conditions. Deuteration, while potentially affecting pharmacokinetic and metabolic profiles, does not fundamentally alter the molecule's susceptibility to chemical degradation.[1][2] The stability of corticosteroids, in general, is influenced by factors such as pH, temperature, light, oxygen, and the presence of excipients or impurities.[3][4]

Degradation Pathways

Forced degradation studies on hydrocortisone have identified several key degradation pathways, which are also applicable to this compound. These reactions primarily involve oxidation and rearrangement of the side chain at the C-17 position.[5][6]

Two primary decomposition pathways have been observed for hydrocortisone in aqueous solutions:[5][6][7][8]

-

Oxidative Degradation: This pathway leads to the formation of 21-dehydrohydrocortisone. This product can subsequently degrade further into other derivatives.[7][8] Oxidative reactions are a significant concern and can be influenced by trace metal impurities.[5][8]

-

Non-Oxidative Degradation: This involves reactions that can lead to the formation of a 17-oxo, 17-deoxy-21-aldehyde derivative.[7][8]

In a study on compounded hydrocortisone oral powder, impurity G, also known as hydrocortisone-21-aldehyde, was detected after 120 days of storage, highlighting this as a potential degradation product.[9]

Factors Influencing Stability

-

pH: The stability of hydrocortisone in aqueous solutions is pH-dependent.[8] Solutions of hydrocortisone succinate (B1194679) were found to be stable for at least 14 days under refrigeration at a pH of 5.5, 6.5, or 7.4.[10]

-

Temperature: Elevated temperatures accelerate degradation.[3] Long-term storage at low temperatures is crucial for preserving the integrity of the compound. For instance, steroid hormones in plasma have shown stability for over 10 years when stored at -25°C.[11]

-

Light: As with many steroid compounds, protection from light is recommended to prevent photolytic degradation. Reconstituted solutions of hydrocortisone sodium succinate should be protected from light.[12]

-

Formulation and Excipients: The composition of the formulation can significantly impact stability. For example, the degradation of hydrocortisone was accelerated in the presence of attapulgite (B1143926) suspensions and in a zinc oxide lotion.[7]

Recommended Storage Conditions

Proper storage is essential to maintain the purity and stability of this compound. The recommended conditions vary depending on whether the compound is in solid (powder) form or in solution.

| Form | Storage Temperature | Duration | Additional Recommendations |

| Solid (Powder) | -20°C | 3 years[13] | Store in a dry, cool, well-ventilated place.[14] Keep in original, securely sealed container away from heat and incompatible materials like strong oxidizing agents.[14][15] |

| Solution in DMSO | 4°C | 2 weeks[16] | For longer-term storage, it is recommended to store solutions at -80°C. |

| Solution in DMSO | -80°C | 6 months[16] | Ensure the container is tightly sealed to prevent moisture absorption and solvent evaporation. |

| Reconstituted Aqueous Solution | 20°C to 25°C (Controlled Room Temperature) | Up to 12 hours | Protect from light. Use only clear solutions.[12] |

| Reconstituted Aqueous Solution | Refrigerated | Up to 24 hours | Discard any unused portion after this period.[12] |

Major Degradation Products

The following table summarizes the major degradation products of hydrocortisone, which are also relevant for this compound.

| Degradation Product | Formation Conditions |

| 21-Dehydrohydrocortisone (Hydrocortisone-21-aldehyde) | Oxidative degradation.[7][8] Found in compounded oral powder after 120 days.[9] |

| 17-Carboxylic Acid Derivative | Subsequent degradation of 21-dehydrohydrocortisone.[7][8] |

| 17,20-Dihydroxy-21-carboxylic Acid Derivative | Subsequent degradation of 21-dehydrohydrocortisone.[7][8] |

| 17-Oxo, 17-deoxy-21-aldehyde | Non-oxidative degradation pathway.[7][8] |

| Cortisone (Impurity B) | Found in compounded oral powder after 120 days.[9] |

Experimental Protocols

Protocol for Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways for this compound.

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as per ICH guidelines.

Materials:

-

This compound

-

HPLC grade acetonitrile (B52724), methanol (B129727), and water

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks, pipettes, and vials

-

pH meter, analytical balance

-

HPLC system with a UV or MS detector

-

Photostability chamber, oven

Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To a volumetric flask, add an aliquot of the stock solution and 0.1 N HCl.

-

Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

-

Dilute to the final concentration with the mobile phase and analyze by HPLC.

-

-

Base Hydrolysis:

-

To a volumetric flask, add an aliquot of the stock solution and 0.1 N NaOH.

-

Keep the solution at room temperature for a defined period (e.g., 8 hours).

-

Neutralize with an equivalent amount of 0.1 N HCl.

-

Dilute to the final concentration with the mobile phase and analyze by HPLC.

-

-

Oxidative Degradation:

-

To a volumetric flask, add an aliquot of the stock solution and 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Dilute to the final concentration with the mobile phase and analyze by HPLC.

-

-

Thermal Degradation:

-

Place the solid this compound powder in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 48 hours).

-

After exposure, allow the sample to cool, then dissolve it in a suitable solvent to the target concentration for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Prepare the exposed samples for HPLC analysis. A control sample should be kept in the dark under the same conditions.

-

-

Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

-

HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or mass spectrometer (MS) detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of (A) water (with 0.1% formic acid, if using MS detection) and (B) acetonitrile or methanol.

-

Gradient Program (Example):

-

0-5 min: 90% A, 10% B

-

5-25 min: Linear gradient to 10% A, 90% B

-

25-30 min: Hold at 10% A, 90% B

-

30-35 min: Return to initial conditions (90% A, 10% B)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: ~242 nm (for UV detection)

-

Injection Volume: 10 µL

Procedure:

-

Prepare the mobile phases and degas them.

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Prepare samples from the forced degradation study and a reference standard solution of this compound.

-

Inject the samples and record the chromatograms.

-

Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other.

Visualizations

The following diagrams illustrate key processes and pathways related to the stability of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound I CAS#: 115699-92-8 I deuterium labeled Hydrocortisone I InvivoChem [invivochem.com]

- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS - American Journal of Analytical Chemistry - SCIRP [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the stability of corticosteroids V. The degradation pattern of hydrocortisone in aqueous solution-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 9. Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pfizermedical.com [pfizermedical.com]

- 13. immunomart.com [immunomart.com]

- 14. pccarx.com [pccarx.com]

- 15. dl.novachem.com.au [dl.novachem.com.au]

- 16. This compound|CAS 115699-92-8|DC Chemicals [dcchemicals.com]

Hydrocortisone-d3: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing Hydrocortisone-d3. The document details its core physicochemical properties, provides in-depth experimental protocols for its application as an internal standard, and outlines the biological pathways in which it is relevant.

Core Physicochemical Data

This compound, also known as Cortisol-d3, is a deuterated form of Hydrocortisone (B1673445). The incorporation of deuterium (B1214612) isotopes results in a higher molecular weight compared to the parent compound, making it an ideal internal standard for quantitative mass spectrometry-based assays.[1] Key quantitative data are summarized in the table below.

| Parameter | Value | Source |

| Chemical Formula | C₂₁H₂₇D₃O₅ | [1][2] |

| Molecular Weight | 365.48 g/mol | [1][2] |

| Monoisotopic Mass | 365.22815429 Da | [3] |

| CAS Number | 115699-92-8 | [1] |

Experimental Protocols: Quantification of Hydrocortisone using this compound Internal Standard

This compound is widely employed as an internal standard in the quantification of hydrocortisone in biological matrices such as plasma, serum, and urine.[3][4] The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol synthesized from established methodologies.

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

This procedure is designed to remove proteins and other interfering substances from the biological matrix.

-

Internal Standard Spiking: To 250 µL of serum or plasma, add a known concentration of this compound solution in methanol (B129727).[2]

-

Protein Precipitation: Add 750 µL of acetonitrile (B52724) to the sample. Vortex the mixture for 5 minutes to precipitate proteins.[2]

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 300 µL of deionized water and 1 mL of ethyl acetate. Vortex thoroughly.[5]

-

Phase Separation: Allow the layers to separate. The upper organic layer contains the analyte and internal standard.

-

Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-60°C.[4][5]

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 80-100 µL) of the initial mobile phase.[4][6]

LC-MS/MS Analysis

The following conditions are typical for the chromatographic separation and mass spectrometric detection of hydrocortisone and its deuterated internal standard.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm) is commonly used.[4]

-

Mobile Phase: An isocratic or gradient elution using a mixture of water and methanol or acetonitrile, often with a modifier like formic acid (e.g., 0.1%).[5][6] A typical isocratic mobile phase could be a 45:55 (v/v) mixture of water and methanol.[4]

-

Flow Rate: A flow rate of 0.25 mL/minute is a common starting point.[4]

-

Injection Volume: 20 µL.[4]

-

Mass Spectrometer: A triple-quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, operated in positive ion mode.[4][6]

-

Ionization Source Parameters:

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both hydrocortisone and this compound, ensuring high selectivity and sensitivity.

Signaling Pathway: Glucocorticoid Receptor Action

Hydrocortisone, a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR).[7] This interaction initiates a signaling cascade that ultimately modulates gene expression.[7] this compound, being structurally and chemically similar to hydrocortisone, is expected to follow the same biological pathways and is therefore a suitable tracer for studying these processes.

The key steps in the glucocorticoid signaling pathway are:

-

Ligand Binding: Cortisol (hydrocortisone) diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm, which is complexed with heat shock proteins (HSPs).[8]

-

Conformational Change and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[7]

-

Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7] This binding can either activate or repress gene transcription, leading to the physiological effects of glucocorticoids.[8] This process of direct gene regulation is known as transactivation.

-

Protein-Protein Interactions: The GR can also interact with other transcription factors, such as NF-κB and AP-1, to repress their activity, a mechanism known as transrepression, which is central to the anti-inflammatory effects of glucocorticoids.[7]

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synnovis.co.uk [synnovis.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Correlative Power of Hydrocortisone-d3 and Quantitative Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synergistic application of Hydrocortisone-d3 for precise steroid quantification and advanced quantitative proteomics to elucidate the cellular responses to glucocorticoids. This integrated approach is pivotal for researchers in drug development and academic science seeking to understand the mechanisms of action, identify biomarkers, and assess the efficacy and safety of glucocorticoid therapies.

Introduction: A Dual-Pronged Approach to Understanding Glucocorticoid Action

Hydrocortisone (B1673445), the pharmaceutical form of the endogenous glucocorticoid cortisol, is a cornerstone of anti-inflammatory and immunosuppressive therapies. Understanding its precise impact on cellular proteomes is critical for optimizing therapeutic strategies and mitigating adverse effects. A robust methodology involves a two-pronged approach:

-

Precise Quantification of Hydrocortisone: The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly accurate and precise quantification of hydrocortisone in biological matrices. This is essential for establishing clear dose-response relationships.

-

Global Profiling of Proteome Changes: Quantitative proteomics, employing techniques like isobaric tagging (e.g., TMT) or label-free quantification (LFQ), enables the comprehensive measurement of changes in protein abundance in response to glucocorticoid treatment.

By correlating the quantified levels of hydrocortisone with observed changes in the proteome, researchers can gain deep insights into the molecular mechanisms underlying both the therapeutic and off-target effects of this important class of drugs.

The Role of this compound as an Internal Standard

In quantitative mass spectrometry, an ideal internal standard should behave identically to the analyte of interest during sample preparation and analysis, but be distinguishable by the mass spectrometer. Deuterated standards, such as this compound, are considered the gold standard for this purpose. The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical properties, ensuring co-elution with the endogenous hydrocortisone and allowing for accurate correction of any analyte loss during extraction or ionization variability.

Quantitative Data Presentation

The following tables summarize representative quantitative data from a correlative hydrocortisone and proteomics study. Table 1 presents the LC-MS/MS parameters for the quantification of hydrocortisone using this compound as an internal standard. Table 2 showcases a selection of proteins identified and quantified from a proteomics analysis of liver tissue following glucocorticoid administration, demonstrating the type of data generated in such an experiment.[1]

Table 1: Representative LC-MS/MS Parameters for Hydrocortisone Quantification

| Parameter | Setting |

| Analyte | Hydrocortisone |

| Internal Standard | This compound |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Hydrocortisone) | 363.2 -> 121.1 |

| MRM Transition (this compound) | 366.2 -> 124.1 |

| Collision Energy | Optimized for each transition |

| Chromatography Column | C18 Reverse-Phase |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation |

Table 2: Representative Quantitative Proteomics Data of Rat Liver Tissue Following Dexamethasone Treatment [1]

| Protein Accession | Protein Name | Fold Change | p-value |

| P04792 | Cytochrome P450 3A1 | 2.5 | < 0.05 |

| P00559 | Tyrosine aminotransferase | 3.1 | < 0.05 |

| P08253 | Fructose-1,6-bisphosphatase 1 | 1.8 | < 0.05 |

| P11588 | Glutamine synthetase | 2.2 | < 0.05 |

| Q5XIE6 | Metallothionein-1 | 4.5 | < 0.01 |

| P02774 | Major acute phase alpha-1-protein | -2.1 | < 0.05 |

| P19005 | Serpin family A member 1 | -1.7 | < 0.05 |

Experimental Protocols

A critical aspect of a successful correlative study is an integrated workflow that allows for the analysis of both small molecule hormones and proteins from the same biological sample. This minimizes variability arising from sample heterogeneity.

Integrated Sample Preparation for Steroid and Protein Analysis[2][3]

This protocol outlines a method for the simultaneous extraction of steroids and proteins from a single tissue sample.

-

Homogenization: Homogenize the tissue sample in a solution that facilitates the dissolution of steroids while precipitating proteins. A typical solution contains a mixture of organic and aqueous solvents.

-

Centrifugation: Centrifuge the homogenate to separate the supernatant (containing steroids and other small molecules) from the protein pellet.

-

Steroid Fraction Processing:

-

Transfer the supernatant to a new tube.

-

Add this compound internal standard to the supernatant.

-

Perform a liquid-liquid extraction or solid-phase extraction (SPE) to further purify the steroid fraction.

-

Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

-

Protein Fraction Processing:

-

Wash the protein pellet to remove any remaining contaminants.

-

Solubilize the protein pellet in a lysis buffer containing detergents and protease inhibitors.

-

Determine the protein concentration using a standard assay (e.g., BCA).

-

Proceed with the desired quantitative proteomics workflow (e.g., tryptic digestion followed by TMT labeling or label-free analysis).

-

LC-MS/MS Method for Hydrocortisone Quantification

-

Chromatographic Separation: Inject the reconstituted steroid extract onto a C18 reverse-phase column. Use a gradient of water and acetonitrile, both containing 0.1% formic acid, to separate hydrocortisone from other endogenous compounds.

-

Mass Spectrometric Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both hydrocortisone and this compound as detailed in Table 1.

-

Quantification: Calculate the concentration of hydrocortisone in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of hydrocortisone.

Quantitative Proteomics Workflow (TMT-based)

-

Protein Digestion: Reduce, alkylate, and digest the protein extract with trypsin to generate peptides.

-

Isobaric Labeling: Label the resulting peptide mixtures from control and treated samples with tandem mass tags (TMT).

-

Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography to reduce sample complexity.

-

LC-MS/MS Analysis: Analyze each fraction by nano-liquid chromatography coupled to a high-resolution Orbitrap mass spectrometer.

-

Data Analysis: Identify and quantify the TMT reporter ions to determine the relative abundance of each protein across the different samples.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to this technical guide.

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: Integrated Experimental Workflow.

Caption: Correlative Data Analysis Workflow.

Conclusion

The integration of precise hydrocortisone quantification using this compound with comprehensive quantitative proteomics provides a powerful platform for advancing our understanding of glucocorticoid action. This correlative approach enables the establishment of robust relationships between drug exposure and cellular response, facilitating the identification of novel drug targets, the discovery of predictive biomarkers for therapeutic efficacy and toxicity, and the overall acceleration of the drug development process for glucocorticoid-based therapies. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for researchers and scientists to implement this powerful analytical strategy in their own laboratories.

References

Methodological & Application

Quantitative Analysis of Hydrocortisone in Human Plasma by LC-MS/MS with Hydrocortisone-d3 Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of hydrocortisone (B1673445) in human plasma. The methodology utilizes a stable isotope-labeled internal standard, Hydrocortisone-d3, to ensure high precision and accuracy. The protocol includes a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method has been validated for linearity, precision, and accuracy, demonstrating its suitability for clinical research and drug development applications.

Introduction

Hydrocortisone, a glucocorticoid steroid hormone, is crucial in the regulation of metabolism and immune responses. Its quantitative analysis in biological matrices is essential for clinical diagnostics, pharmacokinetic studies, and drug development. LC-MS/MS has emerged as the preferred analytical technique for steroid hormone analysis due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results. This document provides a comprehensive protocol for the determination of hydrocortisone in human plasma using an LC-MS/MS method with this compound as the internal standard.

Experimental

Materials and Reagents

-

Hydrocortisone and this compound reference standards

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of hydrocortisone from human plasma.

Protocol:

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 200 µL of a protein precipitation solution (acetonitrile containing the internal standard, this compound).

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is achieved using a gradient elution on a C18 column.

LC Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 30 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 30 |

| 5.0 | 30 |

Mass Spectrometry

The mass spectrometer is operated in positive ion electrospray ionization mode with multiple reaction monitoring (MRM) to detect hydrocortisone and its internal standard.

MS/MS Parameters:

| Parameter | Hydrocortisone | This compound |

| Ionization Mode | Positive ESI | Positive ESI |

| Precursor Ion (m/z) | 363.2 | 366.2 |

| Product Ion (m/z) | 121.1 | 124.1 |

| Collision Energy (eV) | 25 | 25 |

| Dwell Time (ms) | 100 | 100 |

Results and Discussion

Method Validation

The LC-MS/MS method was validated for its linearity, precision, and accuracy.

Table 1: Method Validation Summary

| Parameter | Result |

| Linearity | |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision | |

| Intra-day (%RSD) | < 10% |

| Inter-day (%RSD) | < 15% |

| Accuracy | |

| Mean Accuracy | 85 - 115% |

| Limit of Quantification (LOQ) | 1 ng/mL |

The method demonstrated excellent linearity over the specified concentration range. The precision and accuracy results are within the acceptable limits for bioanalytical method validation.

Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of hydrocortisone.

Caption: Principle of internal standard use in quantitative analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of hydrocortisone in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and pharmaceutical research. The simple sample preparation and rapid analysis time contribute to a high-throughput workflow.

Protocol for the Quantification of Cortisol Using Hydrocortisone-d3 as an Internal Standard

Application Notes and Protocols for Researchers and Drug Development Professionals

The accurate quantification of endogenous cortisol (hydrocortisone) is crucial in numerous clinical and research settings, including the assessment of adrenal function, diagnosis of conditions like Cushing's syndrome, and pharmacokinetic studies of glucocorticoid drugs. The use of a stable isotope-labeled internal standard, such as Hydrocortisone-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology. This approach ensures high specificity and sensitivity, mitigating matrix effects and variations during sample processing.

This document provides a detailed protocol for the extraction and quantification of cortisol from biological matrices using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Standards:

-

Hydrocortisone (B1673445) (Cortisol) certified reference material

-

This compound (or other deuterated variants like Cortisol-d4) certified internal standard (IS)[1][2]

-

-

Solvents (HPLC or LC-MS grade):

-

Reagents:

-

Biological Matrix:

-

Consumables:

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Individually prepare stock solutions of Hydrocortisone and this compound in methanol (B129727).

-

-

Working Standard Solutions:

-

Prepare intermediate and working standard solutions by serially diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water). These solutions will be used to spike into the steroid-free matrix to create calibration standards.

-

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound stock solution with methanol or acetonitrile (B52724) to achieve a final concentration that yields a robust signal in the LC-MS/MS system.[2]

-

-

Calibration Standards and Quality Controls (QCs):

-

Prepare a series of calibration standards by spiking appropriate amounts of the hydrocortisone working solutions into steroid-free serum or plasma. A typical calibration range is 2.00-2000 ng/mL.[13]

-

Prepare at least three levels of QCs (low, medium, and high) in the same manner as the calibration standards.[13]

-

Sample Preparation

The following is a general protocol using protein precipitation followed by liquid-liquid extraction. Supported liquid extraction (SLE) is also a common high-throughput alternative.[11][12][13]

-

Aliquoting: Pipette 100-300 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.[11][12]

-

Internal Standard Addition: Add a small volume (e.g., 25 µL) of the this compound internal standard working solution to each tube.[8] Vortex briefly to mix.

-

Protein Precipitation: Add three to four volumes of cold acetonitrile (containing the internal standard if not added in the previous step) to precipitate proteins.[4] Vortex vigorously for 30-60 seconds.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[8]

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a clean glass tube.[4]

-

Add 1 mL of an extraction solvent such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and tert-butylmethyl ether.[2][6]

-

Vortex for 5 minutes to ensure thorough mixing.[4]

-

Centrifuge to separate the aqueous and organic layers.

-

-

Evaporation: Carefully transfer the upper organic layer to a new tube or a well in a 96-well plate. Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-60°C.[4][12]

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).[8][12] Vortex to dissolve the residue. The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

Quantitative Data Summary

The following tables summarize typical parameters for an LC-MS/MS method for cortisol quantification.

Table 1: Example LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Internal Standard |

|---|---|---|---|---|

| Hydrocortisone (Cortisol) | 363.2 | 121.0 | 26 | Hydrocortisone-d4 |

| Cortisone | 361.1 | 163.1 | 21 | Cortisone-d2 |

| 17-hydroxyprogesterone | 331.2 | 97.0 | 26 | 17-hydroxyprogesterone-d8 |

| 11-deoxycortisol | 347.1 | 109.0 | 27 | 11-deoxycortisol-d2 |

| Note: Data synthesized from a representative method.[4] Specific transitions and energies should be optimized for the instrument in use. Cortisol-d3 would have a precursor ion of approximately 366.2 m/z. | | | | |

Table 2: Example Chromatographic Conditions

| Parameter | Description |

|---|---|

| LC System | UHPLC System |

| Column | C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, <3 µm)[6][13] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile[4][13] |

| Flow Rate | 0.25 - 0.75 mL/min[6][13] |

| Gradient | Linear gradient from ~30% B to 95% B over several minutes[8] |

| Injection Volume | 5 - 20 µL[6][10] |

| Column Temperature | 20 - 50 °C[5][6] |

Table 3: Example Method Validation Summary

| Parameter | Result |

|---|---|

| Linearity Range | 2.0 - 2000 ng/mL[13] |

| Correlation Coefficient (r²) | > 0.99[7] |

| Lower Limit of Quantification (LLOQ) | 2.73 nmol/L (for Cortisol-d3)[6] |

| Intra-day Precision (%CV) | < 12.9%[13] |

| Inter-day Precision (%CV) | < 15%[6] |

| Accuracy (% Bias) | Within ±15% (85-115%)[6] |

| Recovery | 92 - 102%[14] |

Mandatory Visualizations

References

- 1. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders [mdpi.com]

- 4. synnovis.co.uk [synnovis.co.uk]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [diposit.ub.edu]

- 8. benchchem.com [benchchem.com]

- 9. medilinkltd.com [medilinkltd.com]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. ec.bioscientifica.com [ec.bioscientifica.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of an LC-MS/MS method for the determination of endogenous cortisol in hair using (13)C3-labeled cortisol as surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cortisol Analysis Using Hydrocortisone-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortisol, a primary glucocorticoid hormone, is a critical biomarker for assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in numerous physiological processes, including stress response, metabolism, and inflammation.[1][2] Accurate and precise quantification of cortisol in biological matrices is therefore essential for a wide range of clinical and research applications, from diagnosing endocrine disorders like Cushing's syndrome to monitoring stress in preclinical and clinical studies.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for cortisol analysis due to its high sensitivity and specificity, which allows it to overcome the limitations of traditional immunoassays.[3][4][5] A key component of a robust LC-MS/MS method is the use of a stable isotope-labeled internal standard, such as Hydrocortisone-d3 (Cortisol-d3), to correct for variability during sample preparation and analysis.[6] This internal standard mimics the chemical behavior of the analyte of interest, ensuring accurate quantification by accounting for matrix effects and procedural losses.

These application notes provide detailed protocols for the preparation of various biological samples for cortisol analysis using this compound as an internal standard. The methodologies described include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), offering flexibility for different sample types and laboratory workflows.

Principle of Internal Standardization

The use of a stable isotope-labeled internal standard is fundamental to achieving high accuracy and precision in quantitative mass spectrometry. This compound is an ideal internal standard for cortisol analysis because it is chemically identical to cortisol, with the exception of having three deuterium (B1214612) atoms in place of hydrogen atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.

Caption: Principle of internal standardization for cortisol analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for cortisol analysis using various sample preparation methods with an internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery | 80-100%[7] | 79.9-96.4% | Generally lower and more variable |

| Matrix Effect | Minimized | Can be significant | Significant |

| Limit of Quantification (LOQ) | 0.2 - 1.0 ng/mL[8] | 0.2 - 1.0 ng/mL | 0.5 ng/mL[1] |

| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |

| Inter-assay Precision (%CV) | < 15% | < 10% | < 15% |

| Intra-assay Precision (%CV) | < 10% | < 9%[4] | < 10% |

Experimental Protocols

Materials and Reagents

-

Cortisol certified reference standard

-

This compound (or other deuterated cortisol) internal standard[6]

-

HPLC or LC-MS grade methanol (B129727), acetonitrile (B52724), ethyl acetate (B1210297), methyl tert-butyl ether (MTBE)

-

HPLC or LC-MS grade water

-

Formic acid or ammonium (B1175870) acetate

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)[9]

-

Glass test tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum

SPE is a robust method for removing interfering substances from complex matrices like plasma and serum, resulting in a cleaner extract and reduced matrix effects.[7][10]

-

Sample Pre-treatment:

-

Thaw plasma or serum samples at room temperature.

-

Centrifuge samples at 3000 x g for 10 minutes to pellet any particulate matter.

-

To 500 µL of plasma/serum, add 25 µL of this compound internal standard solution (concentration to be optimized based on expected cortisol levels).

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water.[9] Do not allow the cartridge to dry out between steps.

-

-

Sample Loading:

-

Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.

-

-

Elution:

-

Elute the cortisol and internal standard with 2 mL of ethyl acetate or a high-percentage organic solvent mixture (e.g., 95% acetonitrile).[12]

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).[9]

-

Vortex briefly and transfer to an autosampler vial.

-

Protocol 2: Liquid-Liquid Extraction (LLE) for Saliva and Urine

LLE is a classic and cost-effective method for extracting analytes from aqueous samples.[13]

-

Sample Pre-treatment:

-

For saliva, ensure samples are free of debris. Centrifuge if necessary.

-

For urine, centrifuge at 3000 x g for 10 minutes.[9]